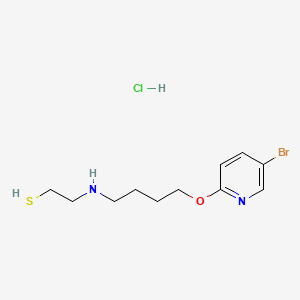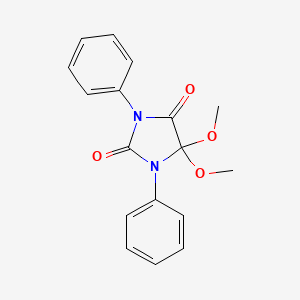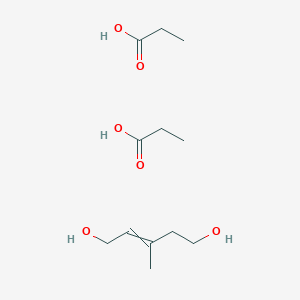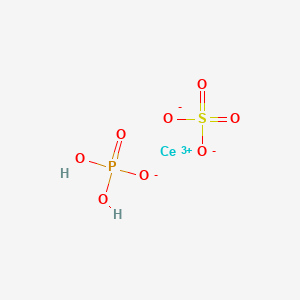
Cerium(3+) dihydrogen phosphate sulfate (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(3+) dihydrogen phosphate sulfate (1/1/1) is a compound that combines cerium ions with phosphate and sulfate groups. Cerium is a rare earth element known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The compound’s structure allows it to exhibit interesting chemical behaviors, making it a subject of study in materials science and chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium(3+) dihydrogen phosphate sulfate can be synthesized through a reaction involving cerium nitrate, sodium dihydrogen phosphate, and sodium sulfate. The reaction typically occurs in an aqueous solution, where cerium nitrate reacts with sodium dihydrogen phosphate and sodium sulfate to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of cerium(3+) dihydrogen phosphate sulfate involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and consistency. Techniques such as precipitation, filtration, and drying are commonly used in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions: Cerium(3+) dihydrogen phosphate sulfate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under certain conditions.
Reduction: Cerium(4+) can be reduced back to cerium(3+).
Substitution: The phosphate and sulfate groups can participate in substitution reactions with other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide can oxidize cerium(3+) to cerium(4+).
Reduction: Reducing agents like sodium borohydride can reduce cerium(4+) to cerium(3+).
Substitution: Reactions with other anions like chloride or nitrate can lead to the substitution of phosphate or sulfate groups.
Major Products:
Oxidation: Cerium(4+) compounds.
Reduction: Cerium(3+) compounds.
Substitution: New compounds with substituted anions.
Aplicaciones Científicas De Investigación
Cerium(3+) dihydrogen phosphate sulfate has various scientific research applications, including:
Chemistry: Used as a catalyst in chemical reactions due to its unique redox properties.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as ceramics and phosphors, due to its thermal stability and luminescent properties.
Mecanismo De Acción
The mechanism of action of cerium(3+) dihydrogen phosphate sulfate involves its ability to undergo redox reactions. Cerium(3+) can be oxidized to cerium(4+), which can then participate in various chemical processes. The compound’s phosphate and sulfate groups also play a role in its chemical behavior, allowing it to interact with other molecules and ions. These interactions can lead to the formation of new compounds and the modulation of chemical reactions.
Comparación Con Compuestos Similares
Cerium(3+) phosphate: Similar in structure but lacks the sulfate group.
Cerium(3+) sulfate: Similar in structure but lacks the phosphate group.
Cerium(4+) compounds: Higher oxidation state, different chemical properties.
Uniqueness: Cerium(3+) dihydrogen phosphate sulfate is unique due to the presence of both phosphate and sulfate groups, which allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its redox properties and ability to form stable complexes make it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
39318-25-7 |
|---|---|
Fórmula molecular |
CeH2O8PS |
Peso molecular |
333.17 g/mol |
Nombre IUPAC |
cerium(3+);dihydrogen phosphate;sulfate |
InChI |
InChI=1S/Ce.H3O4P.H2O4S/c;2*1-5(2,3)4/h;(H3,1,2,3,4);(H2,1,2,3,4)/q+3;;/p-3 |
Clave InChI |
XIUHZZLAUGQRPI-UHFFFAOYSA-K |
SMILES canónico |
OP(=O)(O)[O-].[O-]S(=O)(=O)[O-].[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



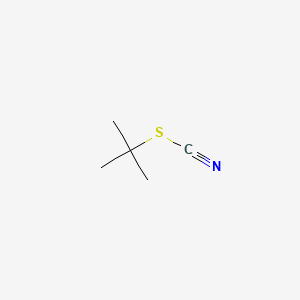
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
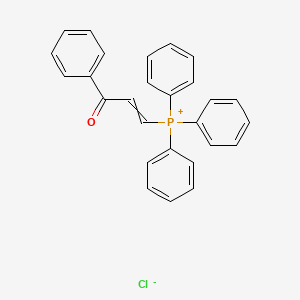
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
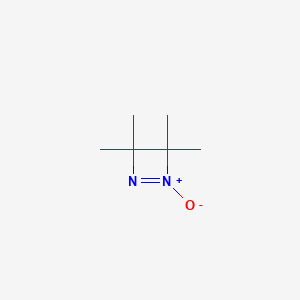

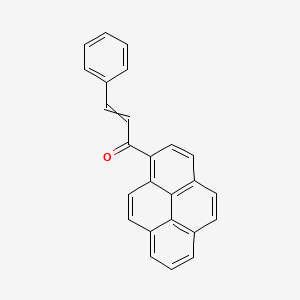
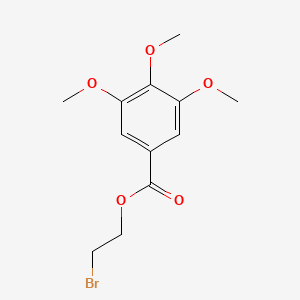
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
